molecular formula C10H14BrN3O2 B15314641 Methyl 1-amino-3-(4-bromo-1h-pyrazol-1-yl)cyclopentane-1-carboxylate

Methyl 1-amino-3-(4-bromo-1h-pyrazol-1-yl)cyclopentane-1-carboxylate

Cat. No.: B15314641
M. Wt: 288.14 g/mol
InChI Key: TWIDCAFNNSBRQQ-UHFFFAOYSA-N
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Description

Methyl 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a carbonyl compound.

    Attachment to the Cyclopentane Ring: The pyrazole ring is then attached to the cyclopentane ring through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in Methyl 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate imparts unique reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity can influence the compound’s binding affinity and specificity towards molecular targets .

Properties

Molecular Formula

C10H14BrN3O2

Molecular Weight

288.14 g/mol

IUPAC Name

methyl 1-amino-3-(4-bromopyrazol-1-yl)cyclopentane-1-carboxylate

InChI

InChI=1S/C10H14BrN3O2/c1-16-9(15)10(12)3-2-8(4-10)14-6-7(11)5-13-14/h5-6,8H,2-4,12H2,1H3

InChI Key

TWIDCAFNNSBRQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(C1)N2C=C(C=N2)Br)N

Origin of Product

United States

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